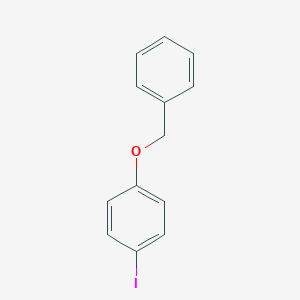

1-(Benzyloxy)-4-iodobenzene

Description

Significance of Aryl Halides as Synthetic Intermediates in Modern Organic Chemistry

Aryl halides are aromatic compounds where one or more hydrogen atoms on the aromatic ring are substituted by a halogen. wikipedia.org They are fundamental as synthetic intermediates in the creation of a vast number of organic compounds. libretexts.orgvaia.com Their importance is underscored by their role as precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. wikipedia.orgvaia.comnih.gov The carbon-halogen bond in aryl halides, while generally less reactive than in their alkyl halide counterparts, can be activated under specific conditions, most notably through the use of transition metal catalysts. vaia.com This has led to the development of a plethora of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which have revolutionized the way chemists approach the synthesis of complex molecules. acs.orgnih.gov Aryl iodides, in particular, are often favored substrates in these reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal catalyst. wikipedia.org

Strategic Importance of Benzyloxy-Substituted Aryl Iodides as Versatile Building Blocks

The strategic incorporation of a benzyloxy group onto an aryl iodide framework, as seen in 1-(Benzyloxy)-4-iodobenzene, introduces several advantageous features. The benzyloxy group can act as a protecting group for a phenol (B47542), which can be deprotected under various conditions to reveal the hydroxyl functionality. organic-chemistry.org This protecting group strategy is crucial in multi-step syntheses where the reactivity of a phenol needs to be temporarily masked. Furthermore, the benzyloxy group can influence the electronic properties of the aromatic ring, potentially affecting the reactivity and regioselectivity of subsequent reactions. The presence of both the reactive iodine atom and the benzyloxy ether linkage makes these compounds bifunctional building blocks, enabling sequential and diverse chemical modifications. cymitquimica.com This dual functionality is highly sought after in the design of efficient synthetic routes towards complex target molecules, including those with potential biological activity. benthamdirect.comnih.gov

Scope and Current Research Trajectory Pertaining to this compound

Current research involving this compound is vibrant and expansive, touching upon various facets of modern organic synthesis. A significant area of investigation is its application in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. benthamdirect.comrsc.org For instance, it has been utilized in Suzuki-Miyaura couplings to create biaryl structures, which are common motifs in pharmaceuticals. benthamdirect.com Researchers are also exploring its use in the synthesis of complex natural products and their analogues. Moreover, the benzyloxy moiety itself can be the subject of chemical transformation, further expanding the synthetic utility of this compound. The ongoing development of novel catalytic systems and reaction conditions continues to broaden the scope of reactions in which this compound can be effectively employed, solidifying its status as a valuable tool in the synthetic chemist's arsenal. rsc.org

Properties and Synthesis of this compound

| Property | Value | Source |

| CAS Number | 19578-68-8 | cymitquimica.comnih.gov |

| Molecular Formula | C13H11IO | cymitquimica.comnih.govthermofisher.com |

| Molecular Weight | 310.13 g/mol | nih.govchemicalbook.com |

| Appearance | White to almost white powder or crystal | chemicalbook.comtcichemicals.com |

| Melting Point | 55.0-63.0 °C | thermofisher.comchemicalbook.com |

| Boiling Point | 140°C at 1mm Hg | chemicalbook.com |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and dichloromethane. | cymitquimica.comchemicalbook.comfishersci.fr |

| IUPAC Name | This compound | nih.govthermofisher.com |

Key Synthetic Applications

This compound is a versatile reagent in a variety of important chemical transformations, primarily in the realm of transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to low-valent palladium species, initiating a catalytic cycle that can form new bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound. For example, reacting this compound with a suitable boronic acid in the presence of a palladium catalyst and a base leads to the formation of a biaryl product. This method is widely used for constructing complex molecular frameworks found in many biologically active compounds. benthamdirect.com

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene to form a substituted alkene. This reaction is a powerful tool for creating carbon-carbon bonds and introducing vinyl groups into aromatic systems.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. These products are valuable intermediates in the synthesis of more complex molecules.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling this compound with an amine. This is a key method for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Other Important Reactions

Beyond palladium catalysis, this compound can participate in other significant transformations:

Ullmann Condensation: This copper-catalyzed reaction can be used to form diaryl ethers by coupling this compound with a phenol.

Formation of Organometallic Reagents: The compound can be converted into organolithium or Grignard reagents by treatment with appropriate metals. These highly reactive intermediates can then be used to react with a wide range of electrophiles. wikipedia.org

Research Findings and Examples

Recent studies have highlighted the utility of this compound in innovative synthetic strategies. For instance, researchers have employed this compound in the ppm-level palladium-catalyzed regioselective remote arylation of alkenyl alcohols. rsc.org In this work, this compound served as the aryl source, demonstrating its effectiveness even at very low catalyst loadings. rsc.org

Another study focused on the synthesis of 5-membered heteroaryl-substituted benzyloxy-benzaldehydes via the Suzuki-Miyaura coupling reaction, where iodo-benzyloxy-benzaldehydes, structurally related to this compound, were key starting materials. benthamdirect.com This underscores the importance of the iodo-benzyloxy-aryl motif in accessing complex heterocyclic systems of medicinal interest. benthamdirect.com

Furthermore, the benzyloxy group itself can play a role in directing reactions or can be a handle for further functionalization. For example, the introduction of a benzyloxy pharmacophore into chalcone (B49325) motifs has been explored for the development of new monoamine oxidase B inhibitors. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-iodo-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWFGAWFTAZWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941347 | |

| Record name | 1-(Benzyloxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19578-68-8 | |

| Record name | Benzene, 1-iodo-4-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Benzyloxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyloxy)-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 1 Benzyloxy 4 Iodobenzene and Its Analogues

Classical Synthetic Routes to Benzyloxy-Substituted Aryl Iodides

Traditional methods for synthesizing benzyloxy-substituted aryl iodides primarily rely on well-established reactions such as the Williamson ether synthesis and direct iodination of aromatic rings.

Williamson Ether Synthesis Applications

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including 1-(benzyloxy)-4-iodobenzene. wikipedia.orgyoutube.com This S(_N)2 reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org In the context of synthesizing this compound, this typically involves the reaction of 4-iodophenol (B32979) with benzyl (B1604629) bromide.

The reaction is initiated by deprotonating 4-iodophenol with a suitable base to form the more nucleophilic 4-iodophenoxide ion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), and sodium hydroxide (B78521) (NaOH). jk-sci.com The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in an S(_N)2 fashion to form the desired ether and a salt byproduct. wikipedia.orgmasterorganicchemistry.com

The choice of reactants is crucial for the success of the Williamson ether synthesis. libretexts.org For the synthesis of aryl ethers, it is generally preferable to use a phenoxide and an alkyl halide rather than an aryl halide and an alkoxide. francis-press.com This is because aryl halides are less reactive towards nucleophilic substitution. francis-press.com Primary alkyl halides, like benzyl bromide, are ideal substrates as they are highly susceptible to S(_N)2 attack and minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

The reaction conditions, including the choice of solvent and temperature, can influence the reaction's efficiency. Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the rate of S(_N)2 reactions. jk-sci.com

Table 1: Key Parameters in Williamson Ether Synthesis for this compound

| Parameter | Description | Common Examples |

| Nucleophile | The deprotonated form of 4-iodophenol. | 4-iodophenoxide |

| Electrophile | An alkyl halide containing the benzyl group. | Benzyl bromide, Benzyl chloride |

| Base | Used to deprotonate the phenol (B47542). | NaH, K(_2)CO(_3), NaOH |

| Solvent | Aprotic polar solvents are often preferred. | DMF, DMSO, Acetonitrile |

Direct Iodination Strategies in Aromatic Systems

Direct iodination of aromatic compounds provides an alternative route to aryl iodides. However, the direct iodination of benzene (B151609) and its derivatives can be challenging due to the low reactivity of iodine as an electrophile. jove.comdoubtnut.com The reaction is often reversible, as the hydrogen iodide (HI) produced can reduce the iodinated product back to the starting material. doubtnut.comsarthaks.com

To overcome these limitations, direct iodination is typically carried out in the presence of an oxidizing agent. jove.com These agents oxidize molecular iodine (I(_2)) to a more potent electrophilic iodine species, such as the iodine cation (I), which can then readily participate in electrophilic aromatic substitution. jove.com Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, and copper salts. jove.com

For the synthesis of this compound, direct iodination would involve treating benzyloxybenzene with an iodinating agent. The benzyloxy group is an ortho-, para-directing group, meaning that the incoming iodine atom will preferentially add to the positions ortho or para to the benzyloxy group. Due to steric hindrance, the para-substituted product, this compound, is often the major product.

Various iodinating reagents and systems have been developed to improve the efficiency and selectivity of direct iodination. These include:

Iodine in the presence of an oxidizing acid: Mixtures like HIO(_3)/AcOH/Ac(_2)O/H(_2)SO(_4) can be used to iodinate even deactivated arenes. nih.gov

N-Iodosuccinimide (NIS): This reagent, sometimes used with a catalyst like gold(I), can efficiently iodinate electron-rich arenes under mild conditions. organic-chemistry.org

Molecular iodine with an oxidant: Systems like I(_2) with copper(II) oxide or hydrogen peroxide in the presence of a strong acid can be effective. organic-chemistry.orgorganic-chemistry.org

Table 2: Common Reagents for Direct Aromatic Iodination

| Reagent System | Description |

| I(_2) / Oxidizing Agent | Molecular iodine is activated by an oxidizing agent (e.g., HNO(_3), H(_2)O(_2)) to form a more reactive iodinating species. jove.com |

| N-Iodosuccinimide (NIS) | A mild and effective source of electrophilic iodine, often used for activated aromatic rings. organic-chemistry.org |

| Iodic Acid (HIO(_3)) | Can be used in a mixture with acetic acid and sulfuric acid to iodinate a range of aromatic compounds. nih.gov |

Advanced Synthetic Approaches for Derivatized Benzyloxy Aryl Iodides

Modern synthetic chemistry has introduced a variety of advanced techniques to improve the synthesis and functionalization of benzyloxy aryl iodides, offering advantages in terms of efficiency, selectivity, and environmental impact.

Oxidative Transformations of this compound

The benzylic position of this compound is susceptible to oxidation, providing a pathway to introduce new functional groups. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and phenyliodine(III) diacetate (PIDA), are known to be effective for the oxidation of benzylic C-H bonds. nih.gov These reagents are valued for their low toxicity and mild reaction conditions. nih.gov

For instance, the oxidation of benzylic acetals, which can be derived from compounds like this compound, can be achieved using PhI(OAc)(_2) under microwave irradiation to form 2-acetoxy-1,3-dioxolanes. acs.org This transformation highlights the potential for selective functionalization at the benzylic carbon. Furthermore, ortho-functionalization of aryl iodides with benzyl alcohol groups has been shown to stabilize the C-At bond against oxidative dehalogenation, a principle that could be relevant to the stability of the C-I bond in certain oxidative environments. nih.gov

Microwave-Assisted Protocols for Aryl Iodide Functionalization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comnih.gov This technology has been successfully applied to the functionalization of aryl iodides. nih.gov

Microwave irradiation can be employed in various reactions involving aryl iodides, such as carbonylation and S-arylation. acs.orgrsc.org For example, the palladium-catalyzed carbonylation of aryl iodides can be efficiently carried out under microwave conditions to produce esters and amides. nih.govacs.org Similarly, microwave-assisted S-arylation of thiols with aryl iodides using supported metal nanoparticles provides a green and efficient protocol for forming carbon-sulfur bonds. rsc.orgrsc.org These methods offer rapid and efficient ways to further elaborate the structure of this compound and its analogues. nih.govscholarsresearchlibrary.com

Strategic Use of Protective and Deprotective Groups in Synthesis

In multi-step syntheses involving benzyloxy-substituted aryl iodides, the strategic use of protecting groups is often necessary to mask reactive functional groups and ensure the desired chemical transformations occur at the correct positions. oup.com The benzyl group itself is a common protecting group for hydroxyl functionalities due to its relative stability and the various methods available for its removal. thieme-connect.com

The benzyl ether in this compound can be cleaved under specific conditions to reveal the corresponding phenol. A practical method for the debenzylation of aryl benzyl ethers involves the use of an I(_2)–Et(_3)SiH system. thieme-connect.com This method is compatible with various functional groups, including the iodo group on the aromatic ring. thieme-connect.com Another approach for the selective debenzylation of aryl ethers is the use of magnesium iodide under solvent-free conditions. rsc.orgresearchgate.net

The choice of protecting group and the deprotection strategy must be carefully considered to ensure compatibility with other functional groups present in the molecule and the planned reaction sequence. The concept of "orthogonal sets" of protecting groups, where each group can be removed under specific conditions without affecting the others, is a key principle in complex organic synthesis. uchicago.edu

Table 3: Common Protecting and Deprotecting Strategies

| Protecting Group | Protection Method | Deprotection Method(s) |

| Benzyl Ether | Williamson Ether Synthesis | Hydrogenolysis (H(_2), Pd/C), I(_2)–Et(_3)SiH, MgI(_2) thieme-connect.comrsc.orgresearchgate.net |

| Silyl (B83357) Ethers (e.g., TBS) | Reaction with a silyl chloride (e.g., TBSCl) and a base (e.g., imidazole) | Fluoride ion (e.g., TBAF), Acidic conditions oup.com |

| Acetals/Ketals | Reaction with an alcohol in the presence of an acid catalyst | Aqueous acid oup.com |

Reaction Chemistry and Mechanistic Investigations of 1 Benzyloxy 4 Iodobenzene

Carbon-Iodine Bond Activation Pathways in Aryl Iodides

The initial and often rate-determining step in many cross-coupling reactions involving aryl iodides is the activation and cleavage of the C-I bond. This process can proceed through several distinct mechanistic pathways, primarily influenced by the nature of the catalyst and the reaction conditions.

Oxidative Addition Mechanisms in Transition Metal Catalysis

A predominant pathway for the activation of the C-I bond in aryl iodides like 1-(benzyloxy)-4-iodobenzene is through oxidative addition to a low-valent transition metal center, most commonly palladium(0) or nickel(0). nih.gov This fundamental step involves the insertion of the metal into the C-I bond, leading to a formal oxidation of the metal (e.g., from Pd(0) to Pd(II)). nih.govchimia.ch The oxidative addition of aryl halides can occur via a concerted mechanism, involving a three-membered transition state, or through stepwise radical pathways. nih.gov For aryl iodides, the reaction rate is generally faster compared to other aryl halides (Ar-Br, Ar-Cl) due to the lower bond dissociation energy of the C-I bond. buecher.de

The mechanism can be influenced by the ligand environment around the metal center. For instance, the oxidative addition of aryl halides to Ni(0) complexes ligated by monophosphines can proceed through both concerted and radical pathways, with the branching ratio depending on the electronic properties of the ligand and the aryl halide. nih.gov Computational studies have provided insights into these mechanisms, suggesting that for some systems, the reaction may proceed through a nucleophilic displacement-type pathway.

Radical Generation and Propagation in C-I Bond Cleavage

Beyond oxidative addition, the C-I bond can be cleaved to generate aryl radicals, which are highly reactive intermediates capable of participating in a variety of bond-forming reactions. kanazawa-u.ac.jp This can be achieved under certain conditions without the need for a transition metal catalyst. For example, UV light can trigger the homolysis of the C-I bond in aryl iodides to generate aryl radicals. nih.gov

In the context of catalysis, single-electron transfer (SET) from a suitable donor to the aryl iodide can also induce C-I bond cleavage to form an aryl radical and an iodide anion. kanazawa-u.ac.jp N-heterocyclic carbene (NHC) catalysts have been shown to facilitate the generation of aryl radicals from aryl iodides through a single electron transfer mechanism from an enolate intermediate. kanazawa-u.ac.jp This process, while thermodynamically challenging, can proceed rapidly due to kinetic factors. kanazawa-u.ac.jp The generated aryl radical can then participate in subsequent reactions, such as the difunctionalization of alkenes. kanazawa-u.ac.jp

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

The reactivity of the C-I bond in this compound makes it an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are particularly effective in mediating these transformations, offering mild reaction conditions and high functional group tolerance.

Palladium-Catalyzed Transformations

Palladium catalysts are at the forefront of cross-coupling chemistry, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity. The catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura coupling) or migratory insertion of an alkene (in the case of Heck arylation), and reductive elimination to release the final product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds through the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or ester. This reaction is widely used in academic and industrial settings due to its mild conditions and the low toxicity of the boron-containing reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| PdCl₂(dppf) | Na₂CO₃ (2 M) | Toluene/Dioxane | 85 | High |

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 150 (Microwave) | High |

Note: This table represents general conditions for aryl iodides and is illustrative for the potential coupling of this compound. Specific yields would be dependent on the exact substrates and optimized conditions.

The Heck arylation is a palladium-catalyzed reaction that forms a substituted alkene through the coupling of an aryl halide with an alkene in the presence of a base. organic-chemistry.org The reaction is highly valuable for the construction of carbon-carbon double bonds.

The regioselectivity of the Heck reaction with unsymmetrical alkenes is a critical aspect. For terminal alkenes, the arylation can occur at either the terminal (α-position) or the internal (β-position) carbon of the double bond. libretexts.orgnih.gov With many catalyst systems, particularly those involving monodentate phosphine (B1218219) ligands, the reaction of aryl iodides with simple alkenes tends to favor the formation of the linear (β-substituted) product due to steric factors during the migratory insertion step. libretexts.org However, the use of bidentate phosphine ligands and aryl triflates can favor the formation of the branched (α-substituted) product through a cationic pathway where electronic factors dominate. libretexts.orgnih.gov

The stereoselectivity of the Heck reaction is another important consideration. The reaction typically proceeds via a syn-addition of the aryl-palladium species to the alkene, followed by a syn-β-hydride elimination. This mechanistic pathway generally leads to the formation of the (E)-isomer of the resulting alkene with high selectivity, especially with terminal alkenes. buecher.de

For the Heck reaction of this compound with an alkene such as methyl acrylate, the expected major product would be the (E)-isomer of methyl 3-(4-(benzyloxy)phenyl)acrylate.

Table 2: Illustrative Heck Reaction of an Aryl Iodide with an Alkene

| Aryl Iodide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Iodobenzene (B50100) | Methyl Acrylate | Supported Pd | Triethylamine/Na₂CO₃ | NMP | High | Methyl Cinnamate | High |

| Iodobenzene | Styrene | PdCl₂(TDA)₂ on Graphite Oxide | Base | Solvent | Various | Stilbene | High |

Note: This table provides examples of Heck reactions with iodobenzene. The reaction of this compound would be expected to proceed under similar conditions to afford the corresponding substituted alkene.

Amination Reactions and N-Aryl Heterocycle Synthesis

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals. This compound is an excellent substrate for such transformations, primarily through palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions. These methods facilitate the synthesis of a wide array of N-aryl compounds and heterocycles.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. nih.govbldpharm.com For this compound, this reaction provides a direct route to synthesize N-aryl amines. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. beilstein-journals.orgnih.gov

Table 1: Representative Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ | X-Phos | K₃PO₄ | Toluene | 110 | 92 |

| 2 | Morpholine | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Dioxane | 100 | 88 |

| 3 | Imidazole (B134444) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | DMF | 120 | 85 |

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the N-arylation of amines and heterocyclic compounds. researchgate.net While traditionally requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures. researchgate.net This method is particularly useful for the synthesis of N-aryl heterocycles. For instance, the reaction of this compound with imidazole in the presence of a copper catalyst would yield N-(4-(benzyloxy)phenyl)imidazole. researchgate.net

Table 2: Representative Copper-Catalyzed N-Arylation of this compound

| Entry | N-Nucleophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pyrrolidine | CuI | 1,10-Phenanthroline | K₂CO₃ | DMSO | 110 | 85 |

| 2 | Indole | CuI | L-Proline | K₃PO₄ | DMF | 120 | 82 |

| 3 | Carbazole | Cu₂O | Salicylaldoxime | Cs₂CO₃ | NMP | 130 | 89 |

Borylation Reactions for Organometallic Reagent Generation

Organoboron compounds, particularly boronic acids and their esters, are indispensable reagents in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. The Miyaura borylation reaction is a common method to synthesize aryl boronic esters from aryl halides. researchgate.net this compound can be readily converted to its corresponding pinacol (B44631) boronate ester, 2-(4-(benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, through a palladium-catalyzed reaction with bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netresearchgate.netnih.gov This reaction typically proceeds with high yield and tolerates a wide range of functional groups. researchgate.net The resulting boronic ester is a stable, crystalline solid that can be easily purified and stored.

Table 3: Miyaura Borylation of this compound

| Entry | Boron Source | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | B₂pin₂ | Pd(dppf)Cl₂ | dppf | KOAc | Dioxane | 80 | 95 |

| 2 | B₂pin₂ | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 100 | 91 |

Nickel-Catalyzed Carbon-Carbon Bond Formation

While palladium has been the dominant metal in cross-coupling chemistry, nickel has emerged as a cost-effective and highly reactive alternative. researchgate.net Nickel catalysts can facilitate a variety of carbon-carbon bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Kumada couplings, using aryl halides like this compound as substrates. wikipedia.orgcas.cnnih.gov

The Nickel-catalyzed Suzuki-Miyaura coupling allows for the formation of biaryl compounds. wikipedia.orgorganic-chemistry.orgorgsyn.org this compound can be coupled with a variety of arylboronic acids in the presence of a nickel catalyst and a base.

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, can also be effectively catalyzed by nickel. researchgate.netcas.cn This reaction provides a direct route to synthesize substituted alkynes.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide. nih.govnih.gov Nickel catalysts are particularly effective for this transformation, allowing for the coupling of this compound with various Grignard reagents to form alkyl or aryl-substituted products.

Table 4: Representative Nickel-Catalyzed Cross-Coupling Reactions of this compound

| Entry | Coupling Partner | Reaction Type | Catalyst | Ligand | Base/Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Suzuki-Miyaura | NiCl₂(dppp) | dppp | K₃PO₄ | Toluene | 100 | 89 |

| 2 | Phenylacetylene | Sonogashira | NiCl₂(PPh₃)₂ | PPh₃ | Cs₂CO₃ | DMAc | 120 | 85 |

| 3 | Phenylmagnesium bromide | Kumada | NiCl₂(dppe) | dppe | - | THF | 65 | 92 |

Metal-Free Cross-Coupling Reactions Involving Aryl Iodides

In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of transition metals, driven by concerns about cost and toxicity. Aryl iodides, such as this compound, are excellent substrates for these transformations. One prominent method involves the use of diaryliodonium salts, which can be generated in situ from aryl iodides. nih.gov These hypervalent iodine reagents can then react with a variety of nucleophiles in the absence of a metal catalyst. orgsyn.orgpsu.edu For example, this compound can be oxidized in the presence of another arene to form a diaryliodonium salt, which can then undergo a coupling reaction.

Another approach to metal-free cross-coupling is through base-mediated reactions at high temperatures. These reactions often proceed through a benzyne (B1209423) intermediate. nih.gov

Table 5: Representative Metal-Free Arylation using this compound

Carbon-Hydrogen Bond Functionalization Directed by Aryl Iodide Scaffolds

Direct C-H bond functionalization is a powerful strategy in organic synthesis that avoids the pre-functionalization of substrates. The presence of directing groups on an aromatic ring can facilitate the selective activation of C-H bonds by transition metal catalysts.

Transition Metal-Catalyzed C-H Activation Processes

The benzyloxy group in derivatives of this compound can act as a directing group for ortho-C-H functionalization. For instance, a picolinamide-protected benzylamine (B48309) derived from this compound could direct palladium-catalyzed ortho-alkenylation. nih.govresearchgate.net Rhodium catalysts are also known to be effective for C-H activation and functionalization of arenes bearing a directing group. researchgate.netniscpr.res.in In such reactions, this compound could potentially serve as the arylating agent for an arene that contains a directing group.

Table 6: Representative Directed ortho-C-H Alkenylation of a this compound Derivative

| Entry | Olefin | Catalyst | Additive | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | n-Butyl acrylate | Pd(OAc)₂ | oPBA | Ag₂CO₃ | Toluene | 120 | 78 |

| 2 | Styrene | [RhCp*Cl₂]₂ | AgSbF₆ | NaOAc | DCE | 100 | 82 |

Intramolecular C-H Arylation and Cyclization Reactions

Intramolecular C-H arylation is a powerful method for the synthesis of fused polycyclic and heterocyclic compounds. A suitably substituted derivative of this compound can undergo intramolecular cyclization via C-H activation to form a new ring. For example, a molecule containing a phenoxy group at the ortho position to the benzyloxy substituent could undergo an intramolecular C-H arylation to form a dibenzofuran (B1670420) derivative. Such reactions can be promoted by transition metals or, in some cases, can proceed under metal-free conditions with a strong base. nih.gov

Table 7: Representative Intramolecular C-H Arylation of a this compound Derivative

Nucleophilic and Electrophilic Aromatic Substitution Reactions of the Iodobenzene Moiety

The reactivity of the aromatic ring in this compound is characterized by the competing and complementary electronic effects of the benzyloxy and iodo substituents. The iodine atom serves as a potential leaving group in nucleophilic substitution reactions, while the benzyloxy group strongly influences the regioselectivity of electrophilic attack.

Nucleophilic Aromatic Substitution

The carbon-iodine bond in this compound allows for nucleophilic substitution, where the iodide acts as a leaving group. While nucleophilic aromatic substitution (NAS) on aryl halides is generally challenging, it can proceed through different mechanisms depending on the reaction conditions and the presence of activating groups. masterorganicchemistry.com For substrates like this compound, which lack strong electron-withdrawing groups ortho or para to the leaving group, the reaction often requires harsh conditions and may proceed via a benzyne intermediate. youtube.com

This mechanism typically involves the use of a very strong base, such as sodium amide (NaNH₂), to deprotonate a carbon atom ortho to the iodine. The subsequent elimination of iodide leads to the formation of a highly reactive benzyne intermediate. This intermediate is then attacked by a nucleophile, followed by protonation to yield the substituted product.

Table 1: Representative Nucleophilic Aromatic Substitution of an Aryl Iodide via Benzyne Intermediate This table illustrates a general reaction pathway for aryl iodides lacking strong activating groups, applicable to the iodobenzene moiety of this compound.

| Reactant | Reagents | Intermediate | Product |

| Aryl Iodide | 1. NaNH₂, liq. NH₃2. H₂O | Benzyne | Aniline derivative |

The benzyne mechanism can lead to a mixture of regioisomers if the aryl ring is unsymmetrically substituted, as the nucleophile can attack either of the two carbons of the triple bond.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the outcome is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. uci.edu In this compound, two competing substituents are present:

-OCH₂C₆H₅ (Benzyloxy group): This is an ether group, which is strongly activating and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. youtube.com

The activating effect of the benzyloxy group dominates over the deactivating effect of the iodine. Therefore, this compound is considered an activated ring and reacts faster than benzene in EAS reactions. libretexts.org The substitution is directed to the positions ortho to the powerful benzyloxy activating group (positions 2 and 6), which are also meta to the iodo group. Steric hindrance from the bulky benzyloxy group might slightly favor substitution at the less hindered position, although both ortho positions are generally targeted.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound Based on the dominant directing effect of the benzyloxy group.

| Reaction | Electrophile (E⁺) | Reagents | Major Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-(Benzyloxy)-2-nitro-4-iodobenzene |

| Halogenation | Br⁺ | Br₂, FeBr₃ | 1-(Benzyloxy)-2-bromo-4-iodobenzene |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 1-(4-Iodobenzyloxy)phenyl ethanone |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-(Benzyloxy)-5-iodobenzenesulfonic acid |

Rearrangement Reactions Involving Benzyloxy Aryl Ethers

Benzyloxy aryl ethers, including this compound, can undergo characteristic rearrangement reactions where the benzyl (B1604629) group migrates. These transformations are valuable for synthesizing substituted phenolic compounds and diarylmethanols.

One of the most significant reactions in this class is the ccspublishing.org.cnnih.gov-Wittig rearrangement . nih.gov This reaction involves the deprotonation of the benzylic carbon atom (the CH₂ group) using a strong base, such as an organolithium reagent (e.g., n-BuLi), to form a carbanion. This is followed by a ccspublishing.org.cnnih.gov-shift, where the benzyl group migrates from the oxygen atom to an adjacent carbon atom on the aromatic ring, resulting in a diarylmethanol upon workup. nih.gov The N-butyl amide group has been identified as an effective promoter for this rearrangement. nih.gov

Another relevant transformation is the benzyl rearrangement catalyzed by polyphosphoric acid (PPA) . ccspublishing.org.cn This reaction involves the acid-catalyzed migration of the benzyl group from the ether oxygen to a carbon atom on the aromatic ring, yielding a benzyl phenol (B47542). The reaction can proceed via intermolecular or intramolecular pathways, and the position of the incoming benzyl group is influenced by the electronic nature of other substituents on the ring.

Table 3: Examples of Rearrangement Reactions in Benzyloxy Aryl Ether Systems Illustrative examples from the literature demonstrating common rearrangement pathways.

| Substrate | Reaction Type | Conditions | Product(s) | Yield (%) | Reference |

| 1-(4'-Benzyloxy)-4-methoxybenzene | PPA-catalyzed Benzyl Rearrangement | PPA, 25 °C | 2-Benzyl-4-methoxyphenol | - | ccspublishing.org.cn |

| 2-(Benzyloxy)phenyl-oxazoline | ccspublishing.org.cnnih.gov-Wittig Rearrangement | 2.2 equiv. BuLi, THF | 2-(2-(α-hydroxybenzyl)phenyl)oxazoline | 29 | nih.gov |

| 4-(Benzyloxy)-N-butylbenzamide | ccspublishing.org.cnnih.gov-Wittig Rearrangement | n-BuLi | (4-(butylcarbamoyl)phenyl)(phenyl)methanol | - | nih.gov |

| 2-Benzyloxy-6-methylphenol | PPA-catalyzed Benzyl Rearrangement | PPA, 15 °C, 15 h | 2-Benzyl-6-methylphenol | 60 | ccspublishing.org.cn |

Mechanistic studies, including radical-clock experiments, have been employed to understand the pathways of related reactions involving benzylic groups, sometimes indicating the involvement of radical intermediates. researchgate.net

Computational and Theoretical Investigations Pertinent to 1 Benzyloxy 4 Iodobenzene

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has been instrumental in mapping the mechanistic pathways of reactions involving aryl halides like 1-(benzyloxy)-4-iodobenzene. A primary focus of these studies has been on palladium-catalyzed cross-coupling reactions, which are fundamental transformations for this class of compounds. The catalytic cycle of these reactions, including seminal processes like the Sonogashira and Buchwald-Hartwig amination reactions, typically involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. researchgate.netwikipedia.org

DFT calculations have been employed to model the oxidative addition of substituted iodobenzenes to palladium(0) complexes, which is often the rate-determining step. researchgate.net These studies reveal the geometries of the transition states and intermediates involved in the cleavage of the carbon-iodine bond and the formation of an arylpalladium(II) complex. For instance, in the context of a Sonogashira coupling, DFT analysis has shown that the reaction proceeds through a well-defined catalytic cycle, with the oxidative addition of the aryl iodide to the palladium center being a critical energetic checkpoint. researchgate.net Similarly, for the Buchwald-Hartwig amination, theoretical studies have supported a mechanism where the oxidative addition of the aryl halide to a palladium(0)-ligand complex is the initial and often irreversible step in the catalytic cycle. nih.gov

While direct DFT studies on this compound are not extensively documented in the reviewed literature, the existing computational work on analogous 4-substituted iodobenzenes provides a strong framework for understanding its behavior. The benzyloxy group, being electronically similar to a methoxy (B1213986) group, would be expected to influence the transition state energies in a predictable manner based on its electronic properties.

Analysis of Molecular Electronic Effects on Reactivity and Selectivity

Computational studies on the oxidative addition of 4-substituted iodobenzenes to palladium(0) complexes have established a clear relationship between the electronic properties of the substituent and the reaction's free energy. It has been demonstrated that the reaction free energy of this step exhibits a linear correlation with the Hammett constants of the para substituents. researchgate.net Specifically, aryl iodides bearing electron-withdrawing groups tend to undergo oxidative addition more readily, resulting in a more exergonic reaction. researchgate.net Conversely, electron-donating groups, such as the benzyloxy group, are expected to decrease the rate of oxidative addition. This is because electron-donating groups increase the electron density at the carbon atom of the C-I bond, making it less electrophilic and thus less susceptible to attack by the electron-rich palladium(0) catalyst.

This understanding of electronic effects is crucial for predicting the reactivity of this compound in various cross-coupling reactions and for optimizing reaction conditions to achieve desired outcomes. For example, in competitive reactions, an aryl iodide with a stronger electron-withdrawing group would likely react faster than this compound.

Investigation of Non-Covalent Interactions and their Role in Catalysis

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a pivotal role in the stabilization of transition states and intermediates in catalytic cycles. frontiersin.org While specific studies detailing the role of non-covalent interactions involving the benzyloxy group of this compound are not prevalent, general principles from computational studies on related systems can be applied.

The benzyloxy group, with its phenyl ring and oxygen atom, has the potential to engage in various non-covalent interactions. The aromatic ring can participate in π-π stacking interactions with other aromatic moieties present in the catalytic system, such as ligands or other substrates. The oxygen atom can act as a hydrogen bond acceptor. These interactions can influence the orientation of the substrate within the catalyst's coordination sphere, thereby affecting the stereoselectivity and efficiency of the reaction.

Kinetic and Thermodynamic Profiling of Chemical Transformations

Computational chemistry provides a powerful means to construct kinetic and thermodynamic profiles of chemical reactions, offering a detailed picture of the energy landscape. For reactions involving this compound, such profiling would involve calculating the free energies of reactants, intermediates, transition states, and products.

DFT calculations have been successfully used to determine the activation barriers for key elementary steps in catalytic cycles. For the oxidative addition of 4-substituted iodobenzenes, the Gibbs free energy of activation has been computed, providing a quantitative measure of the reaction rate. researchgate.net These studies have shown that the activation barrier is influenced by the electronic nature of the substituent on the iodobenzene (B50100).

A comprehensive kinetic and thermodynamic profile for a reaction like the Sonogashira or Buchwald-Hartwig coupling of this compound would allow for the identification of the rate-determining step and any potential thermodynamic sinks that could trap the catalyst. For example, a computational study on the oxidative addition of iodobenzene to a palladium(0) complex predicted a free energy of activation of 23.2 kcal mol⁻¹ for a particular pathway. rsc.org By applying the principles of substituent effects, one could predict a slightly higher activation barrier for this compound due to the electron-donating nature of the benzyloxy group.

The following table summarizes the general influence of substituent electronic effects on the oxidative addition step in palladium-catalyzed reactions of aryl iodides, which is applicable to this compound.

| Substituent Property | Effect on Oxidative Addition Rate | Predicted Influence of Benzyloxy Group |

| Electron-donating | Decreases rate | Slower reaction rate compared to unsubstituted iodobenzene |

| Electron-withdrawing | Increases rate | - |

| Steric hindrance near C-I bond | Decreases rate | Minimal effect from para-benzyloxy group |

Future Research Directions and Perspectives

Development of Novel and Sustainable Catalytic Systems for C-I Bond Activation

The activation of the C-I bond in 1-(benzyloxy)-4-iodobenzene is central to its application in cross-coupling reactions. Future research will likely focus on creating more efficient, sustainable, and cost-effective catalytic systems. While palladium-catalyzed reactions are well-established for aryl iodides, there is a continuous drive to develop catalysts based on more abundant and less toxic first-row transition metals like nickel, copper, and iron. researchgate.net These systems could offer alternative reactivity and reduce reliance on precious metals.

Another promising avenue is the development of transition-metal-free catalytic systems. For instance, visible-light-induced cross-coupling reactions that utilize photosensitizers or form electron donor-acceptor (EDA) complexes offer a green alternative to traditional methods. rsc.org Research into harnessing visible light to activate the C-I bond of this compound could lead to milder reaction conditions and broader functional group tolerance. rsc.org Furthermore, exploring bifunctional catalysts, such as those based on halogen-bonding, could enable simultaneous activation of both the electrophile (this compound) and the nucleophile, leading to enhanced reaction rates and selectivities. dntb.gov.ua

| Catalyst Type | Research Focus | Potential Advantages |

| First-Row Transition Metals (Ni, Fe, Co) | Developing catalysts that mimic the efficiency of precious metals like palladium. researchgate.net | Lower cost, greater abundance, reduced toxicity. |

| Photocatalysis | Using visible light to induce C-I bond activation via EDA complexes or photosensitizers. rsc.org | Mild reaction conditions, high functional group tolerance, sustainable energy source. |

| Bifunctional Organocatalysis | Designing catalysts with dual activation modes (e.g., halogen-bond donors). dntb.gov.ua | Enhanced reactivity and selectivity through simultaneous substrate activation. |

Exploration of Enantioselective and Diastereoselective Transformations

Introducing chirality into molecules derived from this compound is a significant goal for the synthesis of pharmaceuticals and other biologically active compounds. Future research will increasingly target the development of catalytic systems capable of enantioselective and diastereoselective transformations. This involves the design of chiral ligands for metal catalysts or the use of chiral organocatalysts that can effectively discriminate between enantiotopic faces or reactive sites.

For example, chiral catalysts could be employed in asymmetric cross-coupling reactions to generate atropisomeric biaryls or products with stereogenic centers. The development of chiral hypervalent iodine reagents, which can induce stereoselectivity in oxidative rearrangements, presents another exciting direction. researchgate.net While not directly applied to this compound yet, the principles from these studies could be adapted. Research could also explore substrate-controlled diastereoselective reactions, where existing stereocenters in the coupling partner guide the stereochemical outcome of the reaction, a known strategy in cycloaddition reactions. nih.gov

| Stereoselective Approach | Methodology | Desired Outcome |

| Asymmetric Catalysis | Use of transition metals with chiral ligands or chiral organocatalysts. | Synthesis of non-racemic products with high enantiomeric excess (ee). |

| Chiral Reagents | Employment of chiral hypervalent iodine reagents for oxidative transformations. researchgate.net | Introduction of chirality during functionalization steps. |

| Substrate Control | Utilizing existing stereocenters in a coupling partner to direct stereochemistry. nih.gov | Generation of specific diastereomers of complex molecules. |

Expanding the Synthetic Scope towards Highly Functionalized Complex Molecules

The utility of this compound as a building block is defined by its ability to participate in the synthesis of complex and highly functionalized molecules. nih.gov A key area of future research is its application in late-stage functionalization, where a key bond is formed late in a synthetic sequence. chemrxiv.org This strategy is particularly valuable in drug discovery for the rapid diversification of complex scaffolds. chemrxiv.org

The development of robust cross-coupling methods that tolerate a wide array of functional groups is crucial. nih.gov This would allow this compound to be coupled with complex, functionalized partners, such as organozinc reagents or organoboranes, without the need for extensive protecting group manipulations. nih.gov Furthermore, its use in multicomponent reactions, where three or more reactants combine in a single operation, could provide rapid access to molecular complexity. Research into C-H activation strategies will also be vital, enabling the direct coupling of this compound with unactivated C-H bonds in other molecules, thereby streamlining synthetic routes. researchgate.netresearchgate.net

Integrated Experimental and Computational Approaches for Mechanistic Elucidation

A deep understanding of reaction mechanisms is paramount for the rational design of new catalysts and the optimization of reaction conditions. chemrxiv.org The future of chemical research in this area will rely heavily on an integrated approach that combines experimental studies with high-level computational modeling. rsc.org

Computational tools, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation barriers, and predict the structures of transition states and intermediates. acs.orgmdpi.com This can provide insights into factors controlling reactivity and selectivity in cross-coupling reactions involving this compound. For example, computational studies can help elucidate the role of ligands, solvents, and additives in palladium-catalyzed processes. chemrxiv.orgnih.gov They can also predict the feasibility of novel reaction pathways, such as those involving radical intermediates in photolytic C-I bond cleavage. researchgate.net By combining these theoretical predictions with experimental validation (e.g., kinetic studies, intermediate trapping), researchers can build a comprehensive picture of the reaction mechanism, accelerating the discovery of more efficient and selective synthetic methods. chemrxiv.orgrsc.org

| Research Area | Experimental Methods | Computational Methods |

| Reaction Kinetics | Monitoring reaction rates under various conditions. | Calculating activation energies and rate constants. mdpi.com |

| Intermediate Identification | Spectroscopic analysis (NMR, MS) and trapping experiments. | Geometry optimization and characterization of intermediates and transition states. researchgate.net |

| Catalyst Design | Synthesis and screening of new ligands and catalysts. | Modeling catalyst-substrate interactions and predicting catalytic activity. acs.org |

| Selectivity | Analysis of product ratios (regio-, chemo-, stereo-selectivity). | Calculating energy differences between competing reaction pathways. |

Q & A

Q. What are the established synthetic routes for 1-(Benzyloxy)-4-iodobenzene, and how can purity be optimized?

The compound is typically synthesized via benzylation of 4-iodophenol. A common method involves reacting 4-iodophenol with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Purity (>95%) can be confirmed using HPLC (C18 column, methanol/water mobile phase) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies benzyloxy (δ 4.9–5.1 ppm, singlet) and aromatic protons (δ 6.7–7.4 ppm). ¹³C NMR confirms iodine substitution (C-I coupling observed at ~90 ppm).

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies the molecular ion peak at m/z 310.0 (C₁₃H₁₁IO₂⁺).

- HPLC : Retention time comparison against standards ensures purity (>95%) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The aryl iodide moiety enables participation in Ullmann, Suzuki-Miyaura, and CO₂-mediated C–H arylation reactions. For example, in CO₂-mediated arylation ( ), this compound acts as an electrophilic partner with benzylamines under Pd catalysis, yielding biaryl derivatives .

Advanced Research Questions

Q. What methodologies are employed to study the sublimation thermodynamics of halogenated aromatics like this compound?

Vapor pressure measurements using diaphragm manometry and torsion effusion (as in ) provide sublimation enthalpy (ΔₛᵤbH) and Gibbs free energy (ΔₛᵤbG). For analogous compounds (e.g., 1-bromo-4-iodobenzene), ΔₛᵤbH ranges from 69–79 kJ·mol⁻¹. Systematic error analysis via unconventional data fitting (e.g., polynomial regression) resolves discrepancies in experimental datasets .

Q. How can this compound be utilized in paramagnetic tagging for NMR structural studies?

Derivatives like 1-(Dimethoxytritylsulfanyl)-4-iodobenzene () are functionalized with paramagnetic tags (e.g., nitroxide radicals) to induce pseudocontact shifts in oligonucleotides. This enables distance restraints for 3D structure determination via NOESY and TROSY NMR .

Q. What experimental design considerations are critical for optimizing cross-coupling yields with this compound?

Q. How do steric and electronic effects of the benzyloxy group impact regioselectivity in electrophilic substitutions?

The electron-donating benzyloxy group directs electrophiles (e.g., nitration, halogenation) to the para position relative to iodine. Steric hindrance from the benzyl group suppresses ortho substitution, as confirmed by computational DFT studies (not explicitly in evidence but inferred from analogous systems).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported sublimation enthalpies of halogenated benzenes?

proposes a physical error-assessment method combining polynomial regression and residual analysis to distinguish systematic vs. random errors. For example, 1-bromo-4-iodobenzene exhibits ΔₛᵤbH = 78.53 kJ·mol⁻¹ with ±0.4 kJ·mol⁻¹ uncertainty. Discrepancies arise from instrument calibration or sample purity, necessitating replicate measurements and standardized protocols .

Safety and Handling

Q. What are the best practices for safe laboratory handling of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.